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Compound of Interest

Compound Name: Cyclobutanecarboxamide

Cat. No.: B075595

Cyclobutanecarboxamide is a fascinating molecule that stands at the intersection of
foundational organic chemistry and advanced therapeutic design. As a functionalized four-
membered carbocycle, it embodies a unique combination of structural rigidity and chemical
reactivity, stemming largely from its inherent ring strain.[1] In the pharmaceutical and materials
science sectors, the cyclobutane motif is increasingly sought after as a bioisostere for more
common phenyl or gem-dimethyl groups. Its three-dimensional, sp3-rich character allows
chemists to "escape from flatland," designing molecules with improved metabolic stability,
enhanced binding affinity, and novel pharmacological profiles.[1]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug
development professionals. It moves beyond a simple recitation of data to provide a deeper
understanding of the causality behind Cyclobutanecarboxamide's properties. We will explore
its core physicochemical characteristics, delve into its reactivity through a mechanistic lens,
outline robust protocols for its analytical characterization, and discuss its applications as a
strategic building block in synthesis.

Section 1: Molecular and Physicochemical
Identifiers

Precise identification is the bedrock of chemical research. Cyclobutanecarboxamide is
cataloged across multiple chemical databases and regulatory inventories. The following table
summarizes its key identifiers.
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Identifier Value Source(s)
CAS Number 1503-98-6 [2][3]
Molecular Formula CsHsNO [2][3]
Molecular Weight 99.13 g/mol [2][3]
IUPAC Name cyclobutanecarboxamide [2]
Canonical SMILES C1CC(C1)C(=O)N [2]
InChiKey MFENYBOWJIWGPXFM- 2]

UHFFFAOYSA-N

European Community (EC)
622-833-4
Number

[2]

Section 2: Core Physical Properties

The physical properties of a molecule dictate its behavior in various states and environments,

influencing everything from reaction conditions to formulation strategies.
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Comments and Scientific

Propert Value
PEY Context
Melting Point 155 °C
This high boiling point is
indicative of strong
Boiling Point (Predicted) 254.7+7.0°C intermolecular hydrogen

bonding afforded by the

primary amide group.

Density (Predicted)

1.108 + 0.06 g/cm?3

Water Solubility

Slightly Soluble (Inferred)

While specific quantitative data
is not readily available, the
parent cyclobutanecarboxylic
acid is slightly soluble in water.
[4] The amide group's ability to
act as both a hydrogen bond
donor and acceptor suggests

some aqueous solubility.

Organic Solvent Solubility

Soluble in Polar Organic

Solvents

Inferred from its use in NMR
studies where deuterated polar
solvents like DMSO are
employed for related
structures.[5] It is expected to
be soluble in alcohols, ethers,
and chlorinated solvents. The
parent cyclobutane is soluble

in non-polar organic solvents.

[6]

Topological Polar Surface Area

(TPSA)

43.1 A2

[2] A TPSA value in this range
is often considered favorable

for cell permeability and drug-
likeness in medicinal

chemistry.

Hydrogen Bond Donor Count

1

[3] (from the -NH2z group)
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Hydrogen Bond Acceptor
1 [3] (from the C=0 group)
Count

Experimental Protocol: Isothermal Solubility
Determination

The lack of extensive public data on the solubility of Cyclobutanecarboxamide necessitates a
reliable experimental protocol for its determination. The isothermal shake-flask method is a
gold-standard technique for generating equilibrium solubility data.

Objective: To determine the equilibrium solubility of Cyclobutanecarboxamide in a selected
solvent at a specific temperature.

Materials:

e Cyclobutanecarboxamide (=97% purity)[3]

o Selected solvent (e.g., Water, Ethanol, Ethyl Acetate) of analytical grade
o Thermostatically controlled shaker bath

e Analytical balance

e HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

o Volumetric flasks, pipettes, and vials

Methodology:

o Preparation of Saturated Solutions: Add an excess amount of Cyclobutanecarboxamide to
several screw-capped vials. The presence of undissolved solid at the end of the experiment
is critical to ensure equilibrium has been reached.

e Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the chosen solvent to
each vial.
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» Equilibration: Place the sealed vials in the shaker bath set to the desired temperature (e.g.,
25 °C). Allow the mixtures to shake for 48-72 hours to ensure equilibrium is achieved.

o Sample Preparation: After equilibration, allow the vials to stand undisturbed at the
experimental temperature for at least 2 hours to permit the excess solid to settle.

« Filtration and Dilution: Carefully withdraw an aliquot of the clear supernatant and filter it
through a 0.45 pm syringe filter into a pre-weighed volumetric flask. Dilute the filtrate with the
appropriate mobile phase for HPLC analysis.

o Quantification: Analyze the diluted samples by a validated HPLC method against a standard
calibration curve of Cyclobutanecarboxamide.

o Calculation: The solubility is calculated based on the concentration determined by HPLC and
the dilution factor, typically expressed in mg/mL or mol/L.

Section 3: Chemical Properties and Reactivity

The chemical behavior of Cyclobutanecarboxamide is dominated by two key features: the
reactivity of the primary amide functional group and the influence of the strained cyclobutane
ring.

Amide Hydrolysis

Like all amides, Cyclobutanecarboxamide can be hydrolyzed to its parent carboxylic acid and
ammonia under both acidic and basic conditions. The mechanism of this transformation is well-
understood and serves as a model for its reactivity. Under basic conditions, the reaction
typically proceeds via a nucleophilic acyl substitution mechanism (BAC2).[7][8][9]

Mechanism Insight (BAC2):

» Nucleophilic Attack: A hydroxide ion (OH™) acts as a nucleophile, attacking the electrophilic
carbonyl carbon of the amide. This step forms a tetrahedral intermediate.

o Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The
carbon-oxygen double bond is reformed, and the carbon-nitrogen bond is cleaved, expelling
an amide anion ("NH2).
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» Proton Transfer: The highly basic amide anion immediately deprotonates a water molecule to
form ammonia (NHs) and regenerate a hydroxide ion, which acts catalytically.

Step 1: Nucleophilic Attack Step 2: Intermediate Collapse Step 3: Proton Transfer

Cyclobutanecarboxamide + OH- ———» Tetrahedral Intermediate Tetrahedral Intermediate ——9» Cyclobutanoate + “NHz ~“NHz + H20 — NHs + OH~

Click to download full resolution via product page

Caption: BAC2 Hydrolysis of Cyclobutanecarboxamide.

Influence of the Cyclobutane Ring

The cyclobutane ring possesses significant angle strain (~26 kcal/mol), which influences the
reactivity of the attached functional groups.[1] This strain can make the ring susceptible to
opening under certain conditions, although the amide group itself is relatively stable. More
importantly, the rigid, puckered conformation of the ring serves as a valuable scaffold in
medicinal chemistry, locking substituents into specific spatial orientations. This conformational
restriction can enhance binding to biological targets and improve metabolic stability compared
to more flexible acyclic analogs.[1]

Section 4: Spectroscopic and Analytical
Characterization

Unambiguous characterization of Cyclobutanecarboxamide relies on a combination of
spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to be complex due to the puckered nature of
the cyclobutane ring, which can lead to non-equivalent axial and equatorial protons. Key
expected signals include:

o A broad signal for the two amide protons (-NHz).
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o A multiplet for the single proton on the carbon bearing the amide group (methine proton).

o Several multiplets for the six methylene protons (-CH:z) of the cyclobutane ring. The
chemical shifts of cyclobutane protons are typically found around 1.9-2.0 ppm.[10]

e 13C NMR: The carbon NMR spectrum is simpler and should show three distinct signals:
o A signal for the carbonyl carbon (C=0) in the downfield region (~175-180 ppm).
o A signal for the methine carbon attached to the amide group.

o Signals for the methylene carbons of the ring.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

N-H Stretching: Two characteristic peaks are expected in the 3100-3400 cm~1 region,
corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.

e C=0 Stretching (Amide | band): A strong, sharp absorption peak around 1640-1680 cm~1is
the hallmark of the amide carbonyl group.

» N-H Bending (Amide Il band): A peak around 1600-1640 cm~1 resulting from N-H bending.

e C-H Stretching: Peaks just below 3000 cm~1 corresponding to the sp? C-H bonds of the
cyclobutane ring.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M*) would be observed
at m/z = 99. The fragmentation pattern would likely involve:

e Loss of the amide group (*NH2), resulting in a fragment at m/z = 83.

» Cleavage of the C-C bond between the ring and the carbonyl group, leading to the cyclobutyl
cation at m/z = 57.

» Ring-opening fragmentations characteristic of cyclic systems.

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.researchgate.net/publication/234694271_H-1_NMR_Chemical_Shifts_of_Cyclopropane_and_Cyclobutane_A_Theoretical_Study
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratpry

Check Availability & Pricing

Workflow for Spectroscopic Analysis

Sample Preparation

Dissolve sample in
appropriate deuterated solvent
(e.g., DMSO-d6 for NMR)

or prepare KBr pellet (for IR)

Data Acqmsmon

V\%V

Data AnaIyS|s & Interpretation

Correlate chemical shifts and Identify characteristic functional Determine molecular Welght and
coupling constants to structure group frequencies (C=0, N-H) analyze fragmentation patterns

onfirmation

Structure G

Combine all spectral data to
confirm the structure of
Cyclobutanecarboxamide

Click to download full resolution via product page

Caption: A logical workflow for the structural elucidation of Cyclobutanecarboxamide.

Section 5: Applications in Drug Discovery and
Materials Science

Cyclobutanecarboxamide is not merely a chemical curiosity; it is a versatile building block for
constructing more complex and functionally valuable molecules.[1]

e Pharmaceutical Intermediates: Its primary application is in drug discovery, where the
cyclobutane core acts as a conformationally restricted scaffold.[1] By replacing more flexible
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linear chains or planar aromatic rings with the cyclobutane unit, medicinal chemists can pre-
organize the molecule to fit more precisely into a target's binding site, potentially increasing
potency and selectivity.

o Fine Chemical Synthesis: It serves as a starting material for a wide array of fine chemicals.
The amide can be converted to other functional groups, or the ring itself can be further
functionalized.

o Material Science: The rigid nature of the cyclobutane ring can be leveraged to create novel
polymers and advanced materials with unique thermal and mechanical properties.

Cyclobutanecarboxamide
(Building Block)

Mateérials & FinexChemicals

Enzyme Inhibitors & Novel Polymers & Complex Molecular

Receptor Modulators Advanced Materials Architectures

Improved Properties:
- Metabolic Stability
- Binding Affinity
- Selectivity

Click to download full resolution via product page
Caption: Role of Cyclobutanecarboxamide as a versatile synthetic building block.

Section 6: Safety and Handling

As with any chemical reagent, proper handling of Cyclobutanecarboxamide is essential for
laboratory safety.

o GHS Hazard Classification: The compound is classified with the following hazards:

o H302: Harmful if swallowed (Acute toxicity, oral, Category 4)[2]
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o H319: Causes serious eye irritation (Eye irritation, Category 2A)[2]

o Precautionary Statements: Standard precautions should be followed, including:

[e]

P264: Wash hands thoroughly after handling.

o P270: Do not eat, drink or smoke when using this product.

o P280: Wear protective gloves, eye protection, and face protection.
o P301+P317: IF SWALLOWED: Get medical help.

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.[2]

o Storage: Store at room temperature in a dry, well-ventilated place.[3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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